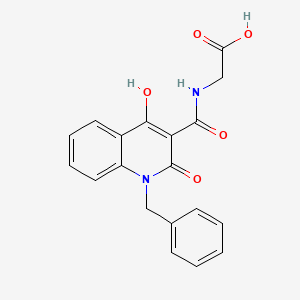

2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

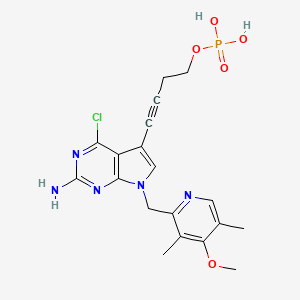

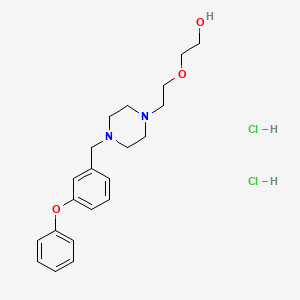

“2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid” is a member of quinolines . It has a molecular formula of C19H16N2O5 and a molecular weight of 352.3 g/mol . The compound is also known by other names such as IOX2 and CHEMBL3186774 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE) .Molecular Structure Analysis

The IUPAC name of the compound is 2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid . The InChI and Canonical SMILES strings provide a detailed representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.3 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.6 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Acetylcholinesterase Inhibition

This compound has been evaluated for its potential as an inhibitor against the acetylcholinesterase enzyme (AChE), which is significant in the treatment of Alzheimer’s disease (AD). AChE inhibitors are used to increase the level of acetylcholine in the brain, thereby improving nerve impulse transmission. The benzyl side chain of this compound is particularly important for interaction with the hydrophobic region in AChE’s active site .

Organic Synthesis: Multicomponent Reactions

In organic chemistry, this compound serves as a heterocyclic enol containing a Michael acceptor. It participates in Ugi-type multicomponent condensation reactions through a Smiles rearrangement. This process is efficient for synthesizing diverse heterocyclic enamines, which are valuable in creating biologically active structures .

Green Chemistry: Sustainable Synthesis

The synthesis of this compound aligns with the principles of green chemistry, aiming to reduce environmental impact. It is used in multi-component reactions (MCRs) that are characterized by atom economy—a principle of green chemistry that emphasizes the efficient use of atoms and minimizes waste .

Biotechnology: Enzyme Inhibitor Development

In biotechnology, the compound’s role as an AChE inhibitor is leveraged to develop treatments for neurodegenerative diseases. It has shown strong potency in inhibiting AChE, with some derivatives exhibiting higher activity than donepezil, a standard drug used in AD treatment .

Materials Science: Peptidic Structures

The compound’s ability to form heterocyclic enamines makes it a candidate for developing new materials with peptidic or pseudo-peptidic structures. These materials have potential applications in creating novel biomaterials for medical and technological uses .

Environmental Science: Eco-Friendly Chemical Processes

The compound’s synthesis process is an example of an eco-friendly chemical reaction that adheres to green chemistry standards. It demonstrates a commitment to developing chemical processes that are less harmful to the environment and support sustainable practices .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSCCRYLYQBES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715755 |

Source

|

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931398-72-0 |

Source

|

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931398-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)